molecular formula C9H14ClNO2 B8275765 1-Acetyl-4-piperidineacetyl chloride CAS No. 78056-61-8

1-Acetyl-4-piperidineacetyl chloride

Cat. No. B8275765
CAS RN: 78056-61-8
M. Wt: 203.66 g/mol
InChI Key: RXWXGZVEPZWMHD-UHFFFAOYSA-N
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Patent
US04254127

Procedure details

To 240 parts of thionyl chloride are added portionwise 25 parts of 1-acetyl-4-piperidineacetic acid and the whole is stirred overnight at room temperature. The reaction mixture is evaporated, yielding 26.5 parts (95%) of 1-acetyl-4-piperidineacetyl chloride as an oily residue.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[C:5]([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][C:15]([OH:17])=O)[CH2:10][CH2:9]1)(=[O:7])[CH3:6]>>[C:5]([N:8]1[CH2:13][CH2:12][CH:11]([CH2:14][C:15]([Cl:3])=[O:17])[CH2:10][CH2:9]1)(=[O:7])[CH3:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N1CCC(CC1)CC(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the whole is stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(=O)N1CCC(CC1)CC(=O)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.